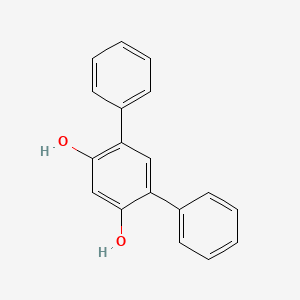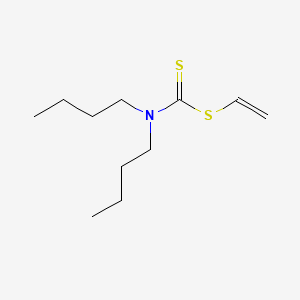
N,N-Di(butyl)dithiocarbamic acid vinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Reactants: Dibutylamine and carbon disulfide.
Base: Sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.
Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.
Industrial Production Methods
In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
科学的研究の応用
Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .
類似化合物との比較
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.
Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.
Uniqueness
Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .
特性
CAS番号 |
15351-45-8 |
|---|---|
分子式 |
C11H21NS2 |
分子量 |
231.416 |
IUPAC名 |
ethenyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3 |
InChIキー |
GCBXVMSJVPXPHN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SC=C |
同義語 |
N,N-Di(butyl)dithiocarbamic acid vinyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



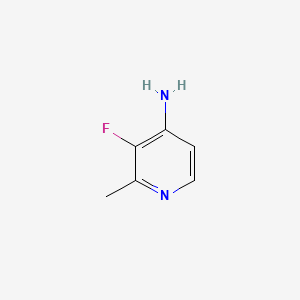
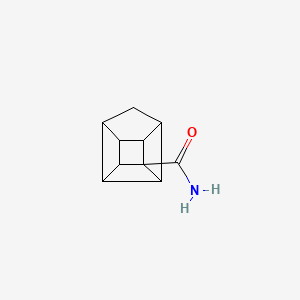
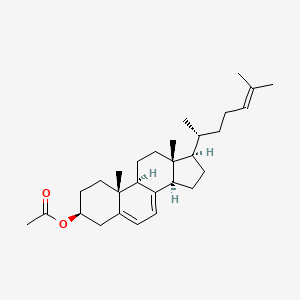
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
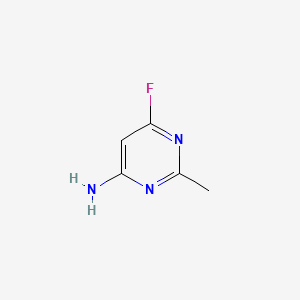
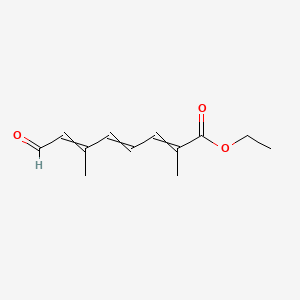
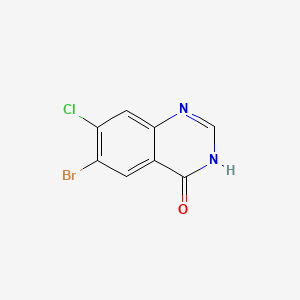
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
